molecular formula C14H18O B14035183 2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B14035183
M. Wt: 202.29 g/mol
InChI Key: XKQWJCIXHXZJOD-UHFFFAOYSA-N
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Description

2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C14H18O It belongs to the class of benzoannulenes, which are characterized by their unique ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be achieved through several synthetic routes. One common method involves the reaction of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : A structurally similar compound with different substituents.
  • 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Another derivative with a methoxy group instead of a propyl group .

Uniqueness

2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific propyl substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-propyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C14H18O/c1-2-5-11-8-9-13-12(10-11)6-3-4-7-14(13)15/h8-10H,2-7H2,1H3

InChI Key

XKQWJCIXHXZJOD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=O)CCCC2

Origin of Product

United States

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